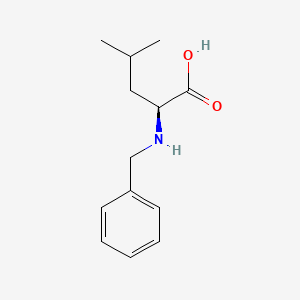

(S)-2-(Benzylamino)-4-methylpentanoic acid

Description

Contextualization as a Chiral Amino Acid Derivative

At its core, (S)-2-(Benzylamino)-4-methylpentanoic acid is a derivative of the naturally occurring amino acid, L-leucine. The "S" configuration at the alpha-carbon is a key characteristic, indicating a specific three-dimensional arrangement of the atoms. This chirality is a fundamental aspect of many biological molecules and is crucial for their function. The presence of a benzyl (B1604629) group attached to the amino group further defines its chemical properties and potential reactivity.

The synthesis of such chiral N-benzyl amino acids often involves stereoselective methods to ensure the desired enantiomer is produced. One common and effective method is reductive amination. wikipedia.orgmasterorganicchemistry.com This process typically involves the reaction of an α-keto acid, in this case, 4-methyl-2-oxopentanoic acid, with benzylamine (B48309) to form an intermediate imine, which is then reduced to the final amine product. pearson.comresearchgate.net The use of chiral catalysts or auxiliaries during this process can guide the reaction to selectively produce the (S)-enantiomer. researchgate.net

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H19NO2 |

| Chirality | (S)-configuration at the α-carbon |

| Parent Amino Acid | Leucine (B10760876) |

Overview of its Significance in Chemical and Medicinal Sciences

The significance of this compound in the chemical and medicinal sciences stems from its identity as an unnatural amino acid. exlibrisgroup.com Such modified amino acids are invaluable tools in several areas of research and development. acs.org

In the realm of chemical sciences , the benzyl group on the nitrogen atom can serve as a protecting group in peptide synthesis. creative-peptides.combiosynth.comlibretexts.org Protecting the amino group is a critical step to prevent unwanted side reactions during the formation of peptide bonds. peptide.com The benzyl group can be selectively removed under specific conditions, allowing for the controlled assembly of peptide chains. Furthermore, chiral amino acid derivatives are widely used as chiral ligands or catalysts in asymmetric synthesis to induce stereoselectivity in chemical reactions. researchgate.net

From a medicinal chemistry perspective, the incorporation of unnatural amino acids like this compound into peptides or other drug candidates can lead to compounds with enhanced therapeutic properties. researchgate.net The benzyl group can influence the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Moreover, introducing non-natural amino acids can increase the metabolic stability of a peptide by making it less susceptible to degradation by proteases. mdpi.com Leucine analogs, in particular, are of interest for their potential to modulate protein-protein interactions and for their applications in the development of novel therapeutics. caltech.eduresearchgate.net The unique three-dimensional structure of chiral amino acids provides a scaffold for designing molecules that can interact specifically with biological targets. nih.gov

| Field | Significance of this compound |

| Chemical Sciences | - Protecting group in peptide synthesis- Chiral building block in asymmetric synthesis |

| Medicinal Chemistry | - Modifying pharmacokinetic properties of drug candidates- Enhancing metabolic stability of peptides- Scaffold for designing bioactive molecules |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzylamino)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOWTIPPMQBTTA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89384-51-0 | |

| Record name | N-BENZYL-L-LEUCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Derivatives and Analogs of S 2 Benzylamino 4 Methylpentanoic Acid

Structure-Activity Relationship Studies in Derivative Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of (S)-2-(Benzylamino)-4-methylpentanoic acid, SAR studies would systematically investigate how modifications to its chemical structure affect its interaction with biological targets. Key areas of modification include the benzyl (B1604629) group, the leucine (B10760876) side chain, and the amino and carboxylic acid functional groups.

The benzyl group's aromatic ring can be substituted with various functional groups to modulate properties like hydrophobicity, electronics, and steric bulk. For instance, introducing electron-withdrawing or electron-donating groups can alter the compound's binding affinity to its target. The N-benzyl moiety itself is a key feature in some biologically active compounds, and its modification is a common strategy in drug design. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl group were crucial for their inhibitory potency against the USP1/UAF1 deubiquitinase complex, which is a target in cancer therapy nih.gov.

Alterations to the isobutyl side chain of the leucine moiety can explore the spatial and hydrophobic requirements of the binding pocket. The stereochemistry at the alpha-carbon is also critical for biological activity, and maintaining the (S)-configuration is often essential for potent interactions with chiral biological targets like enzymes and receptors.

N-Substituted Amino Acid Derivatives

Modification of the secondary amine in this compound with different alkyl or aryl groups can significantly impact its biological profile. N-alkylation can alter the compound's basicity, lipophilicity, and steric profile. For example, a series of alkylamino derivatives of N-benzylpyrazine-2-carboxamide were synthesized and evaluated for their antimycobacterial activity, where the length of the alkyl chain was found to influence the potency rsc.orgresearchgate.net.

N-aryl substitutions introduce a second aromatic ring system, which can lead to new interactions with the biological target, such as pi-stacking or hydrophobic interactions. The synthesis of N-aryl derivatives can be achieved through various cross-coupling reactions. The biological evaluation of such derivatives is a common strategy in the development of new therapeutic agents nih.govnih.gov.

Table 1: Examples of N-Substituted Derivatives and Their Potential Impact

| Substitution | Potential Effect on Properties |

|---|---|

| N-Methyl | Increased basicity, altered solubility |

| N-Ethyl | Increased lipophilicity |

| N-Phenyl | Introduction of aromatic interactions |

| N-(4-chlorophenyl) | Altered electronics and potential for halogen bonding |

N-acylation and N-sulfonylation of the amino group in this compound transforms the basic amine into a neutral amide or sulfonamide, respectively. This change can have a profound effect on the compound's physicochemical properties and biological activity. N-acyl sulfonamides, for instance, are recognized as bioisosteres of carboxylic acids and are prevalent in pharmaceutically active compounds nih.gov.

The synthesis of N-acyl derivatives can be achieved by reacting the parent amine with an appropriate acyl chloride or carboxylic anhydride. Similarly, N-sulfonyl derivatives are typically prepared by reacting the amine with a sulfonyl chloride in the presence of a base mdpi.comresearchgate.net. The nature of the acyl or sulfonyl group can be varied to explore a wide range of electronic and steric effects. For example, a study on sulfonamide derivatives of β-phenylalanine explored various heterocyclic moieties to enhance biological activity nih.gov.

Table 2: Common Reagents for N-Acyl and N-Sulfonyl Derivative Synthesis

| Derivative Type | Reagent Example |

|---|---|

| N-Acetyl | Acetyl chloride or Acetic anhydride |

| N-Benzoyl | Benzoyl chloride |

| N-Mesitylsulfonyl | Methanesulfonyl chloride |

| N-Tosyl | p-Toluenesulfonyl chloride |

Fluorinated Analogs and Their Synthesis

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. For this compound, fluorination can be targeted at either the benzyl group or the leucine side chain. A commercially available fluorinated analog is (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid, which features a fluorine atom on the isobutyl side chain glpbio.com.

The synthesis of fluorinated amino acids has been a subject of extensive research. Strategies for preparing fluorinated leucines often involve the use of specialized fluorinating reagents. For instance, the asymmetric synthesis of trifluoroleucine diastereomers has been achieved using a chiral Ni(II) complex, highlighting a pathway to enantiomerically pure fluorinated amino acids beilstein-journals.orgnih.gov. General synthetic routes to fluorinated amino acids often employ fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) nih.gov. The synthesis of fluorinated leucines and other amino acids has been described for use in protein NMR studies, indicating the utility of these analogs in biochemical research rsc.org.

Hydroxylated Analogs

Hydroxylation, the introduction of a hydroxyl (-OH) group, can increase the polarity of a molecule and provide a new site for hydrogen bonding interactions with a biological target. Hydroxylated analogs of this compound could be synthesized by introducing a hydroxyl group on the benzyl ring or the leucine side chain.

Synthetic strategies to achieve hydroxylation are varied and depend on the desired position of the hydroxyl group. For aromatic hydroxylation on the benzyl ring, methods involving electrophilic aromatic substitution or the use of specific oxidizing agents could be employed. For hydroxylation of the aliphatic leucine side chain, enzymatic methods or multi-step chemical syntheses involving the introduction of a functional group that can be converted to a hydroxyl group are plausible routes.

Peptide and Amide Conjugates

Conjugating this compound to peptides or forming amide derivatives can create molecules with novel properties. Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that utilize a peptide to target a drug to a specific tissue or cell type, thereby enhancing efficacy and reducing side effects nih.govnih.gov. The carboxylic acid moiety of this compound can be coupled to the N-terminus of a peptide or an amino group of an amino acid side chain.

Amide bond formation is typically achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) nih.gov. Carboxylic acid reductases have also been explored as biocatalysts for amide bond formation nih.gov. These methods allow for the synthesis of a wide range of amide conjugates with diverse functionalities.

Table 3: Common Coupling Reagents for Amide/Peptide Conjugation

| Reagent | Description |

|---|---|

| EDC/NHS | Carbodiimide-based coupling for forming stable amide bonds. |

| HATU | A highly effective aminium-based coupling reagent. |

| HOBt | An additive used to suppress side reactions and racemization. |

| DCC | Dicyclohexylcarbodiimide, another common carbodiimide coupling agent. |

Ester Derivatives for Synthetic Transformations

Ester derivatives of this compound are pivotal intermediates in various synthetic transformations, most notably in the field of peptide synthesis. The esterification of the carboxylic acid moiety serves as a crucial protecting group strategy, preventing the carboxyl group from participating in unintended side reactions during the formation of amide bonds. This protection allows for the selective reaction of the amino group, enabling the stepwise construction of peptide chains. The choice of the ester group, typically methyl or benzyl esters, is dictated by the specific requirements of the synthetic route, including the conditions for its eventual removal.

The primary synthetic application of these ester derivatives is in the coupling reactions to form dipeptides, tripeptides, and larger peptide fragments. In a typical synthetic sequence, the ester derivative of this compound acts as the C-terminal residue. The amino group of this compound is coupled with the activated carboxyl group of an N-protected amino acid.

A variety of coupling reagents can be employed to facilitate this amide bond formation. For instance, the synthesis of a tripeptide has been achieved through the coupling of N-methyl-l-leucine benzyl ester with a dipeptide, utilizing 3-(diethoxy-phosphoryloxy)-3H-benzo[d] uoa.grnih.govias.ac.intriazin-4-one (DEPBT) as the coupling reagent in the presence of a base like diisopropylethylamine (DIPEA) nih.gov. This reaction highlights the utility of benzyl esters in solution-phase peptide synthesis nih.gov.

Similarly, the benzyl ester of L-leucine has been used in the synthesis of dipeptide hydrochlorides, such as ((S)-2-amino-3-(4-(benzyloxy)phenyl)propionyl)-L-leucine benzyl ester hydrochloride. This process involves the condensation of BOC-O-benzyl-L-tyrosine with L-leucine benzyl ester google.com. The tert-butyloxycarbonyl (BOC) group serves as a temporary protecting group for the amino group of the incoming amino acid, and it is subsequently removed under acidic conditions to yield the dipeptide hydrochloride google.com.

The following table summarizes representative examples of ester derivatives of this compound and its parent amino acid, L-leucine, used in synthetic transformations:

| Ester Derivative | N-Protecting Group | Coupling Partner | Coupling Reagent | Product |

| N-methyl-L-leucine benzyl ester | None (N-methylated) | tert-butoxycarbonyl-L-leucyl-N-methyl-L-leucine | DEPBT | A protected tripeptide nih.gov |

| L-leucine benzyl ester | BOC | BOC-O-benzyl-L-tyrosine | Not specified | ((S)-2-amino-3-(4-(benzyloxy)phenyl)propionyl)-L-leucine benzyl ester hydrochloride google.com |

| L-leucine benzyl ester | o-Nitrophenylsulfenyl (NPS) | N-o-Nitrophenylsulfenyl-L-phenylalanine | Mixed carboxylic-carbonic anhydride method | N-o-Nitrophenylsulfenyl-L-phenylalanyl-L-leucine benzyl ester uoa.gr |

Once the desired peptide sequence is assembled, the ester group is removed to unveil the C-terminal carboxylic acid. The method of deprotection depends on the nature of the ester. For example, benzyl esters can be cleaved by catalytic hydrogenolysis, a mild method that typically does not affect other protecting groups that are sensitive to acidic or basic conditions. Methyl esters are commonly hydrolyzed under basic conditions, for instance, using sodium hydroxide in a mixture of water and an organic solvent.

In addition to their role in peptide synthesis, these ester derivatives can potentially undergo other transformations characteristic of esters, such as reduction to the corresponding amino alcohol, although their application in this context is less commonly documented in the literature compared to their extensive use in the construction of peptide bonds. The versatility of these ester derivatives underscores their importance as building blocks in the synthesis of complex peptides and other bioactive molecules.

Applications of S 2 Benzylamino 4 Methylpentanoic Acid in Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

The inherent stereochemistry of (S)-2-(Benzylamino)-4-methylpentanoic acid makes it a valuable chiral building block in asymmetric synthesis. nih.gov The principle of using amino acids as chiral synthons is well-established, allowing chemists to leverage the readily available pool of enantiomerically pure starting materials from nature to construct complex target molecules. nih.govsigmaaldrich.com The N-benzyl derivative of leucine (B10760876) fits within this strategy, where the stereocenter at the alpha-carbon is preserved and transferred through a synthetic sequence to the final product.

N,N-Dibenzylamino aldehydes, which can be derived from N-protected amino acids, have been identified as a highly useful class of chiral building blocks. nih.gov These intermediates can undergo various transformations to yield other valuable structures, such as alpha-amino aziridines, through diastereoselective reactions. nih.gov The benzyl (B1604629) group provides steric bulk and can influence the stereochemical outcome of reactions at or near the chiral center. This control is crucial for the synthesis of pharmaceuticals and natural products where specific stereoisomers are required for biological activity. The application of such building blocks is diverse, leading to the creation of non-natural amino acids and amino alcohols, which are key components in many medicinal compounds. researchgate.net

Table 1: Examples of Molecular Classes Synthesized Using Amino Acid-Derived Chiral Building Blocks

| Target Molecular Class | Synthetic Utility of Chiral Building Block | Key Transformation Examples |

|---|---|---|

| Non-natural Amino Acids | Introduction of novel side chains or backbone modifications. | Alkylation, Arylation, Asymmetric Strecker synthesis. |

| Chiral Amino Alcohols | Precursors for ligands, auxiliaries, and bioactive molecules. | Reduction of the carboxylic acid functionality. |

| Complex Peptides | Incorporation of unnatural residues with specific stereochemistry. | Solid-phase or solution-phase peptide synthesis. ontosight.aiontosight.ai |

| Chiral Ligands | Used in asymmetric catalysis to induce stereoselectivity. | Derivatization of amine and carboxyl groups. |

| Natural Product Analogs | Construction of core scaffolds with defined stereocenters. | Multi-step sequences involving C-C bond formation. |

In Peptide Chemistry and Peptide Mimetic Design

The modification of amino acids is a cornerstone of peptide chemistry, enabling the synthesis of peptides with tailored properties. ontosight.aimedchemexpress.com this compound, also known as N-benzyl-L-leucine, is a key player in this field, where the benzyl group serves dual purposes. It acts as a protecting group for the amine, preventing unwanted side reactions during peptide coupling, and as a functional moiety that imparts specific characteristics to the final peptide or peptidomimetic structure. ontosight.aimedchemexpress.com

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.netnih.gov The incorporation of non-canonical amino acids, including N-alkylated derivatives like N-benzyl-L-leucine, is a primary strategy in peptidomimetic design. mdpi.com

The N-benzyl group alters the peptide backbone by removing the hydrogen bond donor capability of the amide nitrogen, which can significantly influence the conformational flexibility of the molecule. mdpi.com This modification can lock the peptidomimetic into a specific bioactive conformation that is complementary to its biological target. nih.gov Furthermore, the aromatic benzyl group can engage in favorable π-π stacking or hydrophobic interactions within a protein's binding pocket, potentially increasing binding affinity and specificity. nih.gov The transformation of peptides into small-molecule drugs often involves preserving these crucial interaction sites while reducing the peptidic character of the scaffold. nih.gov

The formation of peptide bonds between sterically demanding amino acids is a significant challenge in peptide synthesis. researchgate.net The bulky nature of the N-benzyl group in this compound makes it a useful tool for constructing sterically hindered peptide structures. The presence of such a large substituent on the nitrogen atom can influence the local geometry around the peptide bond.

Research into N-alkylated peptides has shown that these modifications are crucial in many natural products with important biological activities, such as the immunosuppressant cyclosporine A, which is rich in N-methylated amino acids. mdpi.com The synthesis of peptides containing N-benzyl-L-leucine requires specialized coupling reagents and conditions to overcome the steric hindrance and achieve high yields. nih.gov The resulting sterically congested peptides often exhibit unique, well-defined three-dimensional structures due to restricted bond rotation, a property that is highly desirable in drug design to achieve high target selectivity. nih.gov

Table 2: Impact of Steric Hindrance in Peptide Design

| Feature | Consequence of Steric Hindrance | Desired Outcome in Drug Design |

|---|---|---|

| Conformation | Restricted rotation around peptide bonds. | Stabilization of specific secondary structures (e.g., turns, helices). |

| Enzymatic Stability | Shielding of the peptide bond from proteolytic enzymes. | Increased in vivo half-life and improved bioavailability. |

| Binding Affinity | Pre-organization of the molecule into a bioactive conformation. | Reduced entropic penalty upon binding to a receptor. |

| Receptor Selectivity | Creation of a unique 3D shape that fits a specific target. | Minimized off-target effects and improved safety profile. |

Synthesis of Heterocyclic Compounds Derived from Amino Acids

Amino acids are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which form the core structure of many pharmaceuticals. mdpi.comuobaghdad.edu.iq The functional groups within this compound—the secondary amine and the carboxylic acid—can be utilized in cyclization reactions to form various nitrogen-containing ring systems.

The synthesis of novel heterocyclic compounds often involves multi-step reaction sequences where an amino acid derivative is a key intermediate. mdpi.com For example, the carboxylic acid can be converted into an ester or an acid chloride, which can then react intramolecularly with the N-benzylamino group to form lactams (cyclic amides). Alternatively, the amino acid can react with other bifunctional reagents to construct more complex heterocyclic scaffolds like piperazinones, benzodiazepines, or imidazoles. chebanov.org The synthesis of such compounds is a major focus in medicinal chemistry due to their prevalence in biologically active molecules. beilstein-journals.orgmdpi.com The chirality of the parent amino acid is often retained in the final heterocyclic product, providing a straightforward route to enantiomerically pure compounds.

Table 3: Potential Heterocyclic Scaffolds from Amino Acid Precursors

| Heterocycle Class | General Synthetic Approach | Key Reagents/Conditions |

|---|---|---|

| Lactams | Intramolecular cyclization of an activated amino acid. | Activating agents (e.g., DCC, SOCl₂), heat. |

| Piperazinones | Reaction with an α-haloacetyl halide followed by cyclization. | Chloroacetyl chloride, base. |

| Oxazolidinones | Reduction of carboxyl group to an alcohol, followed by reaction with phosgene (B1210022) or equivalent. | LiAlH₄, phosgene, base. |

| Thiazolidinones | Reaction with a thiol and an aldehyde/ketone. | Mercaptoacetic acid, dehydrating agent. uobaghdad.edu.iq |

| Hydantoins | Reaction with an isocyanate. | Alkyl or aryl isocyanate. |

Development of Novel Synthetic Reagents and Intermediates

Beyond its direct incorporation into target molecules, this compound and its derivatives can serve as valuable intermediates for the development of novel synthetic reagents. ontosight.ai The combination of a chiral backbone and reactive functional groups allows for its transformation into chiral auxiliaries, ligands for asymmetric catalysis, or specialized synthons for organic chemistry.

For instance, the carboxylic acid can be modified to create a chiral Lewis acid or a platform for attaching other reactive groups. The secondary amine, after the potential removal of the benzyl group, can be used to synthesize chiral ligands that coordinate to transition metals, facilitating a wide range of asymmetric transformations such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The benzyl group itself is a key feature; it is a common protecting group in peptide synthesis that can be removed under specific conditions, such as catalytic hydrogenation, revealing the primary amine for further functionalization. nih.govyoutube.com This strategic use of protecting groups is fundamental to complex organic synthesis, allowing for the selective transformation of multifunctional molecules. ontosight.aiorgsyn.org The compound thus acts as a stable, protected intermediate that can be readily converted into more reactive species when needed in a synthetic scheme.

Medicinal Chemistry Research on S 2 Benzylamino 4 Methylpentanoic Acid and Its Analogs Non Clinical Focus

Design and Synthesis of Bioactive Analogs

The design of bioactive analogs of (S)-2-(benzylamino)-4-methylpentanoic acid has been guided by the strategy of molecular hybridization, which involves combining pharmacologically active moieties to create new compounds with potentially enhanced or novel biological activities. A notable example is the synthesis of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids.

The synthetic route for these analogs commences with (S)-2-amino-4-methylpentanoic acid, which is first reacted to introduce a rhodanine-containing heterocyclic system. The rhodanine moiety is a well-established pharmacophore known for a wide range of biological activities. This intermediate is then subjected to a Knoevenagel condensation with various substituted 5-phenylfuran-2-carbaldehydes. This condensation reaction introduces a furan ring, another privileged structure in medicinal chemistry, linked to a substituted phenyl group. The rationale behind this design is to explore the synergistic effects of the rhodanine, furan, and substituted phenyl groups on the biological activity of the parent pentanoic acid structure. The synthesized compounds were characterized using infrared spectroscopy, proton nuclear magnetic resonance, and mass spectrometry to confirm their chemical structures.

Antimicrobial Activity Investigations (In Vitro Studies)

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health threat, necessitating the discovery of new antimicrobial agents. In vitro studies have been conducted to investigate the antimicrobial potential of analogs of this compound.

Evaluation Against Multidrug-Resistant Bacterial Strains

A series of synthesized (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid analogs were evaluated for their in vitro antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, were determined using a serial dilution method.

The results indicated that all the synthesized compounds exhibited good antibacterial activity, with MIC values in the range of 2–4 µg/mL against several Gram-positive strains. glpbio.com Notably, analogs featuring specific substitutions on the phenyl ring (compounds 4c, 4d, 4e, and 4f) were identified as the most potent, displaying MIC values of 2 µg/mL against four different multidrug-resistant Gram-positive bacterial strains. glpbio.com These strains included methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). glpbio.com The activity of these compounds was comparable to a leading compound used as a positive control. glpbio.com Interestingly, the compounds showed moderate to weak potency against S. aureus KCTC 209 and no inhibitory activity against the Gram-negative strain E. coli 1356 at the tested concentrations. glpbio.com

The promising antibacterial activity of these analogs is not attributed to general cytotoxicity, suggesting a specific mode of action against the bacterial cells. glpbio.com

Table 1: In Vitro Antimicrobial Activity of this compound Analogs Against Multidrug-Resistant Bacterial Strains

| Compound | Substituent | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. QRSA |

|---|---|---|---|

| 4c | 4-Fluorophenyl | 2 | 2 |

| 4d | 4-Chlorophenyl | 2 | 2 |

| 4e | 4-Bromophenyl | 2 | 2 |

| 4f | 4-Iodophenyl | 2 | 2 |

Enzyme Inhibition Studies (In Vitro Studies)

The investigation of enzyme inhibition is a cornerstone of drug discovery. While the core structure of this compound suggests potential interactions with various enzymes, specific in vitro studies on its derivatives in the context of gamma-secretase and glutaminase are not extensively documented in the available literature.

Gamma-Secretase Modulation by Sulfonamide Derivatives

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein. While sulfonamide derivatives, in general, have been investigated as modulators of gamma-secretase, specific research detailing the design, synthesis, and in vitro evaluation of sulfonamide derivatives of this compound for gamma-secretase modulation could not be identified in the reviewed scientific literature.

Glutaminase Inhibition Potential

Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate and is a key player in cancer cell metabolism. Inhibition of glutaminase has emerged as a promising strategy in oncology. However, a review of the available research did not yield specific studies on the potential of this compound or its analogs as glutaminase inhibitors.

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to a vast array of cellular processes, and their modulation by small molecules is a rapidly growing area of medicinal chemistry research. PPIs represent a challenging class of targets due to their often large and flat interaction surfaces. Despite the potential for the amino acid-like scaffold of this compound to serve as a starting point for the design of PPI modulators, a thorough search of the scientific literature did not reveal specific studies focused on the design and evaluation of its derivatives as modulators of protein-protein interactions.

Research on Receptor Modulators (Non-Clinical Focus)

This compound has been identified as a potential intermediate in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists vulcanchem.com. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity, a process implicated in a variety of neurological disorders. Consequently, NMDA receptor antagonists are of significant interest as potential therapeutic agents.

While the direct receptor modulation activity of this compound itself is not extensively detailed in available non-clinical research, its structural features, including a chiral center and a hydrophobic side chain, suggest potential for interaction with receptors such as G-protein-coupled receptors (GPCRs) vulcanchem.com. Further investigation is required to fully characterize its profile as a receptor modulator.

Investigation of Anti-Amyloid Aggregation Potential

There is currently no specific non-clinical research available that investigates the anti-amyloid aggregation potential of this compound. Research in the field of anti-amyloid aggregation for conditions such as Alzheimer's disease is extensive; however, it has not focused on this particular chemical entity.

Role in Precursor Development for Non-Clinical Therapeutic Agents

This compound serves as a valuable precursor in the development of more complex non-clinical therapeutic agents. Its utility as a building block is highlighted by its role as an intermediate in the synthesis of potential NMDA receptor antagonists targeting neurological conditions such as Alzheimer's disease vulcanchem.com. The carboxylic acid moiety of the molecule allows for peptide coupling reactions, enabling its incorporation into larger molecules vulcanchem.com.

Furthermore, its structural framework is relevant to the development of other classes of therapeutic agents. For instance, it has been noted as a structural component in the design of proteasome inhibitor analogs, which are investigated for their potential as anticancer agents vulcanchem.com. The synthesis of this compound is a critical step in accessing these more complex derivatives for further non-clinical evaluation.

| Therapeutic Target Area | Application of this compound |

| Neurological Therapeutics | Intermediate for NMDA receptor antagonists vulcanchem.com |

| Anticancer Agents | Structural component in proteasome inhibitor analogs vulcanchem.com |

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation in Stereoselective Transformations

While specific studies elucidating the role of (S)-2-(Benzylamino)-4-methylpentanoic acid as a reactant or catalyst in stereoselective transformations are not extensively detailed in the available literature, the principles of its formation offer insight into relevant mechanistic pathways. The synthesis of N-benzyl amino acids often involves stereoselective methods where the mechanism is crucial for ensuring high enantiomeric purity.

One key approach is the catalytic asymmetric α-benzylation of N-unprotected amino acid esters. nih.gov This type of reaction typically proceeds via a Tsuji-Trost type mechanism. The process is often promoted by a ternary catalyst system, which might include a palladium species, a chiral aldehyde, and a Lewis acid. nih.gov The proposed mechanism involves the formation of an unstable η³-benzyl-palladium complex from a benzyl (B1604629) alcohol derivative. nih.gov The N-unprotected amino acid ester, acting as a nucleophile, then attacks this complex. The stereoselectivity of the reaction is controlled by the chiral environment created by the catalyst system, directing the nucleophilic attack to one face of the electrophile, thus yielding the desired enantiomer of the α-benzyl amino acid. nih.gov

The benzyl group in this compound serves as a common protecting group for the amine functionality in peptide synthesis. wikipedia.org Its influence on reaction mechanisms is primarily steric and electronic. Mechanistically, the benzyl group can be cleaved under specific conditions, such as hydrogenolysis, which proceeds via a catalytic cycle on the surface of a metal catalyst like palladium on carbon. organic-chemistry.org

Molecular Modeling of Ligand-Protein Interactions (e.g., BSA binding)

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein. google.com Bovine Serum Albumin (BSA) is a well-studied transport protein often used as a model for these investigations due to its structural similarity to Human Serum Albumin (HSA). nih.gov Although specific docking studies for this compound with BSA are not prominent in the literature, the binding characteristics can be inferred from studies on structurally related molecules.

The interaction of ligands with BSA is typically investigated using computational methods like molecular docking simulations. nih.gov For a molecule like this compound, several types of interactions are expected to govern its binding to BSA:

Hydrogen Bonding: The carboxylic acid and secondary amine groups are capable of forming hydrogen bonds with polar amino acid residues in the binding pocket of BSA.

Hydrophobic Interactions: The benzyl group and the isobutyl side chain of the leucine (B10760876) moiety provide hydrophobic surfaces that can interact favorably with nonpolar residues within the protein's binding sites. mdpi.com

Computational docking procedures typically involve preparing the 3D structures of both the ligand and the protein. The ligand's geometry is optimized, and potential binding sites on the protein are identified. nih.gov Docking algorithms then place the ligand into these sites in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. nih.gov For amino acid derivatives, studies have shown that both hydrogen bonding and hydrophobic interactions are crucial for stable complex formation within protein binding pockets. nih.gov

Table 1: Predicted Intermolecular Forces in BSA Binding

| Interaction Type | Contributing Moiety of this compound | Potential Interacting BSA Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylate (-COOH), Amine (-NH-) | Polar residues (e.g., Serine, Threonine, Tyrosine) |

| Hydrophobic Interactions | Benzyl ring, Isobutyl group | Nonpolar residues (e.g., Leucine, Valine, Phenylalanine) |

| Van der Waals Forces | Entire molecule | All residues in close proximity |

This table is illustrative and based on general principles of ligand-protein interactions.

Conformational Analysis of Chiral Derivatives

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of chiral derivatives like this compound involves studying the spatial arrangement of atoms and the energy associated with different conformations. The presence of the N-benzyl group introduces specific conformational behaviors.

Studies on related N-benzyl amides have shown that hindered rotation around the C-N amide bond can lead to the existence of distinct cis (E) and trans (Z) rotamers in solution, which can be identified using NMR spectroscopy. scielo.br For this compound, which has a secondary amine rather than an amide, the key rotational barriers would be around the N-Cα and N-CH₂ (benzyl) bonds.

Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify stable, low-energy conformations. nih.gov For N-benzyl amino acid derivatives, the conformational landscape is influenced by:

Steric Hindrance: The bulky benzyl and isobutyl groups restrict free rotation around single bonds, favoring staggered conformations.

Intramolecular Interactions: Non-covalent interactions, such as N-H···π interactions between the amine proton and the benzyl ring's π-system, can stabilize certain conformations. nih.gov The rigidity of chiral complexes containing an N-benzylproline fragment, for example, is significantly influenced by π-stacking interactions between the benzyl group and another aromatic part of the molecule. beilstein-journals.org

The interplay of these factors determines the preferred conformation(s) of the molecule in different environments, which in turn dictates how it can interact with biological targets like protein binding sites.

Structure-Based Design Principles for Bioactive Analogs

This compound can serve as a molecular scaffold for the structure-based design of new bioactive compounds. This process involves modifying the parent structure to enhance its interaction with a specific biological target, guided by computational and structural data. nih.gov Structure-activity relationship (SAR) studies on related N-benzyl and L-leucine analogs provide principles for designing new derivatives. researchgate.net

Key modification sites on the this compound scaffold include:

The Benzyl Group: Substitution on the phenyl ring can modulate hydrophobic, steric, and electronic properties. For instance, in a series of N-benzyl phenethylamines, substituents on the N-benzyl ring were found to influence the interaction of other parts of the molecule with its receptor target. nih.gov

The Leucine Side Chain: Altering the isobutyl group can affect the molecule's hydrophobicity and steric fit within a binding pocket. SAR studies on N-palmitoyl-L-leucine analogs showed that the nature of the amino acid head group was important for biological activity. researchgate.net

The Carboxylic Acid: This group is often crucial for binding, frequently forming key hydrogen bonds or salt bridges. It can be esterified or converted to an amide to probe the importance of the acidic proton and charge.

The design process often uses molecular docking to predict how newly designed analogs will bind to a target protein. nih.gov By analyzing the docking poses, researchers can rationalize SAR trends and design new inhibitors or agonists with improved potency and selectivity. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-N-(furan-2-ylmethyl)acetamide |

| Cα,α-dibenzylglycine |

| N-benzyl phenethylamines |

| N-palmitoyl-L-leucine |

Advanced Analytical Characterization Techniques for Research Applications

Spectroscopic Methods in Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-2-(Benzylamino)-4-methylpentanoic acid. By probing the interactions of the molecule with electromagnetic radiation, methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a detailed structural portrait.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to exhibit several characteristic absorption bands. The carboxylic acid O-H bond typically produces a very broad absorption in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching signals. wayne.edu The carbonyl (C=O) stretch of the carboxylic acid is one of the most distinct bands, appearing as a strong absorption around 1700-1725 cm⁻¹. rsc.org The N-H bond of the secondary amine is expected to show a moderate absorption band in the 3300-3500 cm⁻¹ region. Additional peaks corresponding to C-H stretching of the alkyl and aromatic groups appear around 2850-3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Alkyl (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 | Strong |

| Aromatic Ring (C=C) | Stretch | ~1450 - 1600 | Medium, Multiple Bands |

| Carboxylate (COO⁻) | Antisymmetric Stretch | ~1600 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1300 | Strong |

Note: In its zwitterionic form, the compound would show characteristic strong carboxylate (COO⁻) stretches instead of the C=O and O-H carboxylic acid bands. wayne.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. The acidic proton of the carboxylic acid is typically highly deshielded, appearing as a broad singlet far downfield (10-12 ppm). libretexts.org The five protons of the monosubstituted benzene (B151609) ring of the benzyl (B1604629) group would appear as a multiplet in the aromatic region (7.2-7.5 ppm). libretexts.org The two benzylic protons (-CH₂-Ph) would likely appear as a singlet or a pair of doublets around 3.5-4.5 ppm. Protons on the isobutyl side chain and the alpha-carbon would resonate in the upfield alkyl region (0.8-3.0 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (170-185 ppm). libretexts.org The carbons of the aromatic ring typically resonate between 125-150 ppm. libretexts.org The remaining sp³-hybridized carbons of the benzylic group and the pentanoic acid backbone appear in the upfield region (10-65 ppm). compoundchem.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl | -COOH | 10.0 - 12.0 (broad s, 1H) | 170 - 185 |

| Aromatic | Ar-H | 7.2 - 7.5 (m, 5H) | 125 - 150 |

| Benzylic | -CH₂-Ph | 3.5 - 4.5 (s, 2H) | 45 - 55 |

| Alpha-Carbon | -CH(NH)- | 2.5 - 3.5 (m, 1H) | 55 - 65 |

| Beta-Carbon | -CH₂-CH(iBu) | 1.4 - 1.9 (m, 2H) | 35 - 45 |

| Gamma-Carbon | -CH(CH₃)₂ | 1.5 - 2.0 (m, 1H) | 23 - 30 |

| Methyl | -CH(CH₃)₂ | 0.8 - 1.0 (d, 6H) | 20 - 25 |

| Amine | -NH- | Variable (broad s, 1H) | N/A |

Note: s = singlet, d = doublet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (221.3 for C₁₃H₁₉NO₂). cymitquimica.com This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk For this compound, a prominent fragmentation pathway would be the cleavage of the bond between the alpha-carbon and the benzyl group, leading to the formation of a very stable benzyl cation or its rearranged tropylium (B1234903) ion, which gives a strong signal at m/z 91. youtube.com Another common fragmentation is the loss of the carboxyl group (-COOH) as a radical, resulting in a fragment with an m/z of 176.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its stereochemical purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. heraldopenaccess.us

To determine the chemical purity of this compound, a reversed-phase HPLC method using a C18 stationary phase is typically employed. However, for assessing its stereochemical integrity, a chiral stationary phase (CSP) is required to separate the (S)-enantiomer from its potential (R)-enantiomer counterpart. The determination of enantiomeric excess (ee) is critical, as the biological activity of chiral molecules often resides in only one enantiomer. nih.gov

Several classes of CSPs are effective for the separation of N-derivatized amino acids. sigmaaldrich.com The choice of column and mobile phase is crucial for achieving baseline resolution between the enantiomers.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Analysis of N-Substituted Amino Acids

| CSP Class | Chiral Selector Type | Principle of Separation | Typical Mobile Phase |

| Polysaccharide-based | Amylose or Cellulose Phenylcarbamates | Formation of transient diastereomeric complexes via hydrogen bonding, π-π stacking, and dipole-dipole interactions. yakhak.org | Hexane/Isopropanol, Polar Organic |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation. sigmaaldrich.com | Polar Organic, Reversed-Phase, Polar Ionic |

| Zwitterionic | Cinchona Alkaloid Derivatives | Ion-exchange interactions between the zwitterionic selector and the analyte, suitable for ampholytic molecules like amino acids. chiraltech.com | Methanol/Water with additives |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100. A high-purity sample should ideally show only one peak corresponding to the (S)-enantiomer.

X-ray Crystallography in Stereochemical Assignment and Coordination Chemistry

While spectroscopic and chromatographic methods provide substantial evidence for structure and purity, single-crystal X-ray crystallography stands as the unequivocal technique for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov

This method involves irradiating a well-ordered single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides unambiguous confirmation of the connectivity, bond lengths, bond angles, and torsional angles within the molecule as it exists in the solid state.

For this compound, a successful crystallographic analysis would:

Confirm the Absolute Stereochemistry: It would definitively verify the (S)-configuration at the chiral alpha-carbon, providing the gold standard for stereochemical assignment. libretexts.org

Elucidate Solid-State Conformation: The analysis would reveal the preferred spatial arrangement of the benzyl group, the isobutyl side chain, and the carboxylic acid moiety, offering insights into intermolecular interactions such as hydrogen bonding in the crystal lattice.

Provide a Basis for Coordination Chemistry: Should the compound be used as a ligand in coordination chemistry, the crystal structure provides the precise geometric data necessary for understanding how it binds to metal centers.

The primary challenge for this technique is the initial step of growing a single crystal of sufficient size and quality. While no public crystal structure for this compound is currently available, the technique remains the most powerful and definitive method for its complete structural and stereochemical characterization.

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-2-(benzylamino)-4-methylpentanoic acid enantiomers?

Answer: Synthesis optimization requires attention to stereochemical control, coupling reagents, and protective group strategies. For example, the use of DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents ensures efficient amide bond formation between intermediates . Benzyl or tert-butoxycarbonyl (Boc) groups are often employed to protect reactive amino or carboxyl moieties, followed by catalytic hydrogenation (e.g., palladium carbon under H₂) for deprotection . Reaction temperature (e.g., 75°C for esterification) and solvent polarity (e.g., chloroform or DMF) significantly influence yield and enantiomeric excess.

Q. How can researchers validate the enantiomeric purity of this compound?

Answer: Enantiomeric purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃). For example, in related compounds like MLN-4760, X-ray crystallography confirmed the (S,S)-configuration, which can serve as a reference for structural validation .

Q. What physicochemical properties are critical for predicting the bioavailability of this compound?

Answer: Key parameters include:

- LogP (Partition coefficient): ~1.5 (predicts moderate lipophilicity)

- TPSA (Topological Polar Surface Area): ~80 Ų (indicates moderate permeability)

- Hydrogen-bond donors/acceptors: 3/4 (affects GI absorption and BBB penetration)

These properties are derived from analogs like MLN-4760 and related dipeptides, which share structural similarities .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition?

Answer: The (S)-configuration is critical for binding to enzymes such as ACE2 (angiotensin-converting enzyme 2) . For instance, MLN-4760, a structurally related inhibitor, binds via a hinge-bending mechanism in ACE2, where the (S,S)-stereochemistry aligns the carboxyl and benzyl groups with catalytic residues (e.g., His345, Glu375) . Substitution to the (R)-enantiomer reduces binding affinity by >100-fold due to steric clashes and misalignment of hydrogen-bond donors .

Q. What methodologies resolve contradictions in reported inhibitory potency across different assay systems?

Answer: Discrepancies in IC₅₀ values often arise from:

- Assay conditions: Buffer pH (e.g., ACE2 activity peaks at pH 6.5) and ionic strength.

- Enzyme sources: Recombinant vs. native ACE2 may differ in glycosylation patterns.

- Substrate specificity: Fluorogenic vs. natural substrates (e.g., angiotensin II).

Standardization using surface plasmon resonance (SPR) for binding kinetics and molecular dynamics simulations to assess conformational flexibility can reconcile such discrepancies .

Q. How can structure–activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

Answer: SAR strategies include:

- Substitution at the benzyl group: Introducing electron-withdrawing groups (e.g., Cl) enhances resistance to oxidative metabolism.

- Backbone modifications: Replacing the methyl group with cyclopropyl reduces CYP3A4-mediated degradation .

- Prodrug approaches: Esterification of the carboxyl group (e.g., ethyl ester) improves oral bioavailability, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.